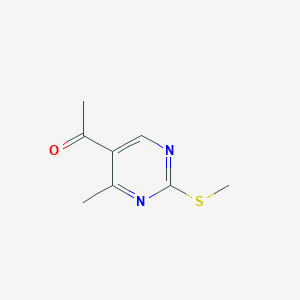
1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone is an organic compound with the molecular formula C8H10N2OS. It is a pyrimidine derivative, characterized by the presence of a methylthio group at the 2-position and a methyl group at the 4-position of the pyrimidine ring, along with an ethanone group at the 5-position.
準備方法
The synthesis of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-(methylthio)pyrimidine.
Reaction Conditions: The key step involves the introduction of the ethanone group at the 5-position of the pyrimidine ring. This can be achieved through various synthetic routes, including Friedel-Crafts acylation or other acylation reactions.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. .
化学反応の分析
1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethanone group, converting it to the corresponding alcohol.
Substitution: The pyrimidine ring can undergo substitution reactions, where the methylthio or methyl groups are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
科学的研究の応用
1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. Their ability to interact with specific molecular targets makes them promising leads in drug discovery.
Industry: The compound finds applications in the development of agrochemicals, pharmaceuticals, and other industrial products.
作用機序
The mechanism of action of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets:
類似化合物との比較
1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-methyl-2-(methylthio)pyrimidine, 4-methyl-2-(methylthio)pyrimidine-5-carbaldehyde, and 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid share structural similarities.
Uniqueness: The presence of the ethanone group at the 5-position distinguishes this compound from its analogs.
特性
IUPAC Name |
1-(4-methyl-2-methylsulfanylpyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-5-7(6(2)11)4-9-8(10-5)12-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNMYESMZCJSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820042 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














